molecular formula C10H9ClN2O2 B1343770 Ethyl 2-chloro-1H-benzo[D]imidazole-6-carboxylate CAS No. 857035-29-1

Ethyl 2-chloro-1H-benzo[D]imidazole-6-carboxylate

Cat. No.: B1343770
CAS No.: 857035-29-1
M. Wt: 224.64 g/mol
InChI Key: LVIQNMQUZOMYAX-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-1H-benzo[D]imidazole-6-carboxylate is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-1H-benzo[D]imidazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzimidazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-1H-benzo[D]imidazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-chloro-1H-benzo[D]imidazole-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-1H-benzo[D]imidazole-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor functions by interacting with receptor binding domains. These interactions can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-Propyl-4-methyl-1H-benzo[D]imidazole-6-carboxylate
  • 2-Butyl-4-methyl-1H-benzo[D]imidazole-6-carboxylate
  • 2-Chloro-1H-benzo[D]imidazole-6-carboxylate

Uniqueness

Ethyl 2-chloro-1H-benzo[D]imidazole-6-carboxylate is unique due to its specific ethyl ester group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for various applications, distinguishing it from other similar benzimidazole derivatives .

Properties

IUPAC Name

ethyl 2-chloro-3H-benzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-9(14)6-3-4-7-8(5-6)13-10(11)12-7/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIQNMQUZOMYAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647345
Record name Ethyl 2-chloro-1H-benzimidazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857035-29-1
Record name Ethyl 2-chloro-1H-benzimidazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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